molecular formula C23H17ClFN3OS B2730268 N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207008-30-7

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2730268
CAS RN: 1207008-30-7
M. Wt: 437.92
InChI Key: LUCUEUUVWCEEEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3OS and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on derivatives similar to N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has shown significant anticancer properties. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity in vitro against a wide range of human tumor cell lines derived from various neoplastic diseases. Some compounds have shown considerable anticancer activity against certain cancer cell lines, highlighting their potential in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. This research suggests the potential of such compounds to serve as bases for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Desai et al., 2008).

Molecular Modeling and Drug Design

The synthesis of related compounds has been guided by molecular modeling, demonstrating their potential in anticancer screening. These studies not only provide insights into the structural requirements for biological activity but also contribute to the design of new therapeutic agents by highlighting the importance of specific functional groups and molecular frameworks (Abu-Melha, 2021).

Photovoltaic and Photophysical Properties

Investigations into benzothiazolinone acetamide analogs, which share a structural resemblance with the compound of interest, have shed light on their photovoltaic efficiency and photophysical properties. These studies suggest potential applications in the development of dye-sensitized solar cells (DSSCs) and highlight their nonlinear optical (NLO) activity, which could be relevant for various optical and electronic applications (Mary et al., 2020).

Anti-Inflammatory Activity

Research on derivatives with modifications at specific positions has revealed significant anti-inflammatory activity. This suggests the potential utility of such compounds in developing treatments for inflammation-related disorders, underscoring the importance of structural variation in enhancing biological activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3OS/c24-17-6-10-19(11-7-17)27-22(29)15-30-23-26-14-21(16-4-2-1-3-5-16)28(23)20-12-8-18(25)9-13-20/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUEUUVWCEEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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